molecular formula C12H8ClN3O B2712794 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine CAS No. 1486806-92-1

2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine

Cat. No.: B2712794
CAS No.: 1486806-92-1
M. Wt: 245.67
InChI Key: JJBFPKRIFQQGMW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine is a synthetic molecule with the molecular formula C12H8ClN3O and a molecular weight of 245.67 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the oxazole ring, along with the chlorophenyl and pyridine moieties, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile, forming new functionalized compounds .

Scientific Research Applications

2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine has been investigated for its potential therapeutic properties in various fields:

    Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.

    Biology: Studied for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine is unique due to its specific combination of the oxazole, chlorophenyl, and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to inhibit specific kinases and modulate cellular processes sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)12-16-11-10(17-12)5-9(14)6-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBFPKRIFQQGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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